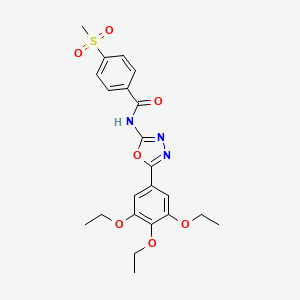

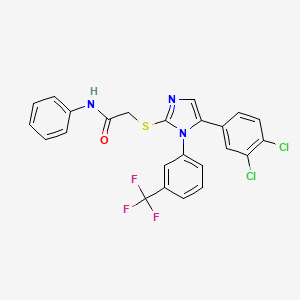

![molecular formula C21H14ClF3N2O2 B2507614 N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide CAS No. 338393-72-9](/img/structure/B2507614.png)

N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide" is a hydrazone derivative, which is a class of organic compounds characterized by the functional group R1R2C=NNH2. These compounds are known for their diverse chemical properties and biological activities. Hydrazone derivatives are often used as intermediates in the synthesis of various heterocyclic compounds and have applications in pharmaceutical chemistry due to their potential biological activities .

Synthesis Analysis

Hydrazone derivatives can be synthesized through the reaction of hydrazides with aldehydes or ketones. The synthesis often involves the formation of a Schiff base, which is then stabilized by the formation of the hydrazone linkage. For example, N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride can be used as an intermediate for the preparation of nitrogen-heterocycles, such as triazoles and pyrazoles, by reacting with nitriles or acetylenes . Similarly, other hydrazide compounds have been synthesized by reacting quinolinecarbaldehyde with substituted benzohydrazides .

Molecular Structure Analysis

The molecular structure of hydrazone derivatives can be characterized by various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography. For instance, the crystal structure of a related compound, 2-amino-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]benzohydrazide, was determined to be nearly planar with intermolecular N–H⋯O hydrogen bonding, indicating the presence of amide-iminol tautomerism . These structural analyses are crucial for understanding the conformation and electronic distribution within the molecule, which are important for their chemical reactivity and biological activity.

Chemical Reactions Analysis

Hydrazone derivatives can undergo various chemical reactions, including cyclization, oxidation, and coupling reactions. For example, N-(phenylsulfonyl)benzohydrazonoyl azide can decompose to benzonitrile or cyclize to a tetrazole under different conditions . The reactivity of the hydrazone group allows for the synthesis of a wide range of heterocyclic compounds, which can be further functionalized to enhance their biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazone derivatives, such as solubility, melting point, and stability, can be influenced by the substituents on the phenyl rings and the nature of the hydrazone linkage. The introduction of electron-withdrawing or electron-donating groups can significantly alter these properties. For instance, the presence of a trifluoromethyl group, as in the compound of interest, would likely increase the compound's lipophilicity and could affect its biological activity . Additionally, the molecular electrostatic potential and frontier molecular orbitals of these compounds can be studied using computational methods to predict their reactivity and interaction with biological targets .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide and similar compounds have been extensively studied for their synthesis and characterization. For instance, the synthesis and characterization of related compounds were reported by Chennapragada and Palagummi (2018), focusing on the development of novel 1, 3, 4-oxadiazoles and their antimicrobial and antioxidant activities (Chennapragada & Palagummi, 2018).

Biological Activities

Several studies have explored the biological activities of these compounds. Asegbeloyin et al. (2014) investigated the cytotoxic activity of similar compounds against HL-60 human promyelocytic leukemia cells and antimicrobial activity against bacteria and yeasts (Asegbeloyin et al., 2014). Additionally, Çıkla (2010) evaluated the antiviral, antitubercular, and anticancer activities of thioureas derived from 4-aminobenzohydrazide hydrazones (Çıkla, 2010).

Spectroscopic Investigations

N. B. G. Reddy et al. (2017) conducted structure and spectroscopic investigations of related compounds, providing insights relevant to their biological properties (Reddy et al., 2017).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant activities of similar compounds have been a subject of interest in various studies. For example, Dighade and Parikh (2017) synthesized and evaluated the antioxidant activity of some ketone derivatives of gallic hydrazide derived Schiff bases (Dighade & Parikh, 2017).

Potential as Anticancer Agents

Compounds similar to this compound have been evaluated for their potential as anticancer agents. Naveen Kumar et al. (2021) synthesized and characterized benzohydrazides and assessed their anticancer and antimicrobial activities (Kumar et al., 2021).

Propiedades

IUPAC Name |

N-[(E)-[2-(4-chlorophenoxy)phenyl]methylideneamino]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClF3N2O2/c22-17-9-11-18(12-10-17)29-19-4-2-1-3-15(19)13-26-27-20(28)14-5-7-16(8-6-14)21(23,24)25/h1-13H,(H,27,28)/b26-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCDVCLEZYNUBO-LGJNPRDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)C(F)(F)F)OC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)C(F)(F)F)OC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

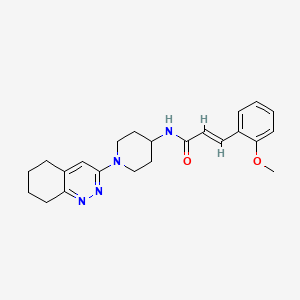

![ethyl {2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2507532.png)

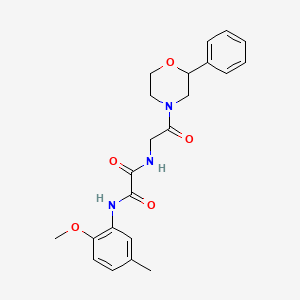

![2-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2507534.png)

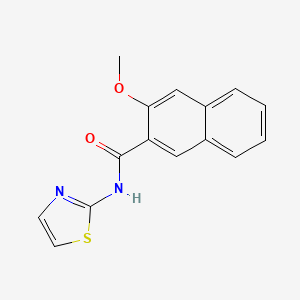

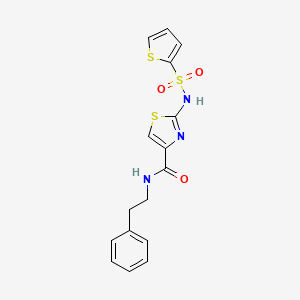

![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2507535.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N,N-diethylacetamide](/img/structure/B2507541.png)

![(4-(morpholinosulfonyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2507545.png)

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide](/img/structure/B2507552.png)

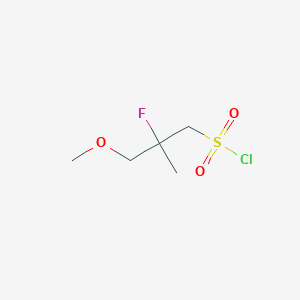

![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine](/img/structure/B2507554.png)